

Technical Support Center: Demelverine Hydrochloride Solubility & Formulation Guide[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Demelverine-d10 Hydrochloride

CAS No.: 1285975-65-6

Cat. No.: B588533

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Current Status: Operational Topic: Troubleshooting In Vitro Solubility & Stability for Demelverine Hydrochloride Audience: Senior Researchers, Assay Development Scientists Last Updated: March 4, 2026[1]

Executive Summary & Chemical Profile

Demelverine Hydrochloride is the salt form of a lipophilic secondary amine (LogP ~4.2 for the free base).[1] While the hydrochloride salt confers initial water solubility, this compound presents a classic "solubility paradox" in physiological buffers: it dissolves readily in pure water or DMSO but frequently precipitates (crashes out) upon dilution into neutral pH culture media. [1]

This guide addresses the physicochemical causality of these failures and provides validated protocols to ensure consistent delivery of the active moiety to your target.[1]

Quick Reference Data

Property	Value	Implication for In Vitro Assays
Molecular Weight	275.82 g/mol	Use this for Molar calculations (do not use free base MW).[1]
LogP (Free Base)	-4.2 [1]	Highly lipophilic.[1] Prone to non-specific binding (plasticware).[1]
pKa (Amine)	-9.0 - 9.5 (Est.)[1]	At pH 7.4, equilibrium shifts slightly toward the insoluble free base.[1]
Solubility (Water)	Soluble (>10 mM)	Good for initial dissolution, but unstable in buffers.[1]
Solubility (DMSO)	High (>100 mM)	Recommended for stable stock solutions.[1]
Stability	Hygroscopic	Store desiccated; protect from light.[1]

Critical Workflow: Stock Solution Preparation

The "Golden Rule" of Solvents

Do not attempt to make high-concentration stock solutions (>10 mM) directly in Phosphate Buffered Saline (PBS) or Cell Culture Media.[1] The high ionic strength and buffering capacity will force the equilibrium toward the free base, causing micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

Protocol: Preparation of 10 mM Master Stock

- Weighing: Weigh Demelverine HCl powder into a glass vial (avoid plastic due to lipophilicity).
- Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).
 - Why DMSO? It disrupts water structuring and maintains the compound in a solvated state independent of pH.[1]

- Vortexing: Vortex vigorously for 30 seconds.
- Inspection: Ensure the solution is perfectly clear. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.
- Storage: Aliquot into amber glass vials and store at -20°C . Avoid repeated freeze-thaw cycles.

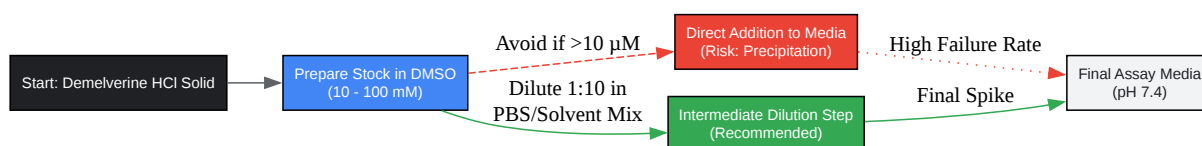
The "Crash-Out" Phenomenon: Dilution Strategies Why Precipitation Occurs in Media

When you spike a DMSO stock of Demelverine HCl into media (pH 7.4), two opposing forces collide:[1]

- The pH Shift: The buffer forces the protonated amine (soluble) to deprotonate into the free base (insoluble).[1]
- The Solvent Shock: The rapid dilution of DMSO reduces the solvent's solubilizing power.[1]

If the local concentration of the free base exceeds its intrinsic solubility (which is nanomolar due to LogP 4.2), it nucleates and precipitates.[1]

Visualizing the Solubility Decision Matrix



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Figure 1: Decision matrix for solubilizing lipophilic salts. Direct addition often fails at high concentrations; stepwise dilution mitigates solvent shock.[1]

Protocol: The "Intermediate Step" Dilution

To achieve a final concentration of 10 μ M in the assay well without precipitation:

- Start: 10 mM DMSO Stock.
- Intermediate: Dilute 1:100 into pure water or PBS to create a 100 μ M working solution.
 - Note: At 100 μ M, the compound is dilute enough to remain soluble in water/PBS temporarily.[1]
 - Critical: Use this working solution immediately (within 30 mins).
- Final: Add 10 μ L of the 100 μ M working solution to 90 μ L of cell culture media.
 - Final Conc: 10 μ M.
 - Final DMSO: 0.1% (Safe for most cells).[1]

Troubleshooting & FAQs

Q1: My dose-response curve is flat or erratic. Why?

Diagnosis: This is a hallmark of Non-Specific Binding (NSB) or precipitation.[1]

- Mechanism: Demelverine's high lipophilicity (LogP \sim 4.[1]2) drives it to bind to polystyrene plates and pipette tips.[1]
- Solution:
 - Add 0.05% Tween-80 or 0.1% BSA to your assay buffer.[1] These surfactants/carriers sequester the lipophilic molecule, keeping it in solution and preventing it from sticking to the plastic [2].
 - Switch to Low-Binding plates (polypropylene) for intermediate steps.[1]

Q2: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats.

- Pros: Ethanol is less cytotoxic to certain primary cell lines than DMSO.[1]

- Cons: Ethanol evaporates much faster.[1] If you use ethanol stocks in open wells or during long dispensing steps, the concentration will change, leading to data artifacts [3].
- Recommendation: Use DMSO unless your specific cell line shows sensitivity >0.1% DMSO. [1]

Q3: The solution turns cloudy when I add it to DMEM. Is it contaminated?

Answer: Unlikely.[1] It is almost certainly chemical precipitation.[1]

- Test: Acidify a small aliquot with 1N HCl. If it clears up, it was the free base precipitating (acid forces it back to the soluble salt form).[1]
- Fix: Lower your working concentration or use the "Intermediate Step" protocol described above.

Advanced Stability & Storage

Hygroscopicity Warning

Hydrochloride salts are prone to absorbing atmospheric moisture.[1][2]

- Symptom: The powder clumps or looks "wet." [1]
- Impact: Your weighing will be inaccurate (you are weighing water + drug), leading to lower-than-calculated molar concentrations.[1]
- Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Store with desiccant silica gel.[1]

Light Sensitivity

While Demelverine is relatively stable, similar phenethylamine derivatives can degrade under intense UV light.[1]

- Best Practice: Wrap stock vials in aluminum foil or use amber glass.

References

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- To cite this document: BenchChem. [Technical Support Center: Demelverine Hydrochloride Solubility & Formulation Guide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b588533/docs#technical-support-center-demelverine-hydrochloride-solubility-formulation-guide-1>]

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